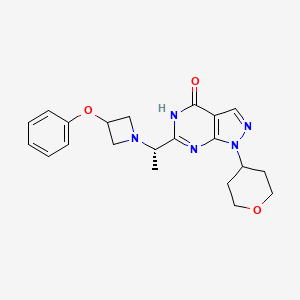

(S)-PF-04449613

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H25N5O3 |

|---|---|

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m0/s1 |

Clé InChI |

FHBANDDJQJAZOQ-AWEZNQCLSA-N |

SMILES isomérique |

C[C@@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

SMILES canonique |

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

Origine du produit |

United States |

Foundational & Exploratory

(S)-PF-04449613: A Technical Guide to a Selective PDE9 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the brain. By elevating cGMP levels, this compound has demonstrated significant effects on synaptic plasticity, neuronal function, and cardiometabolic parameters in preclinical models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, biochemical and pharmacological properties, and key experimental findings. It is intended to serve as a resource for researchers exploring the therapeutic potential of PDE9 inhibition.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical intracellular second messenger involved in diverse physiological processes, including cardiovascular homeostasis, neuronal signaling, and metabolic regulation. The intracellular concentration of cGMP is tightly controlled by its synthesis via guanylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families of enzymes, with PDE9A exhibiting the highest affinity for cGMP.

This compound, with the chemical name 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has emerged as a key pharmacological tool for investigating the roles of PDE9A. Its high potency and selectivity allow for the precise interrogation of the cGMP signaling pathway. Preclinical research has highlighted its potential in models of cognitive enhancement and cardiometabolic syndrome.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of the PDE9A enzyme. PDE9A specifically hydrolyzes cGMP, and its inhibition by this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can then activate downstream effectors, most notably cGMP-dependent protein kinases (PKGs). Activation of the cGMP/PKG signaling pathway is known to play a crucial role in modulating synaptic plasticity, a cellular correlate of learning and memory, and in regulating cardiac and metabolic functions.[1]

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of human PDE9A. While a comprehensive selectivity panel across all PDE families is not publicly available, the compound has been shown to be over 1000-fold selective for PDE9A against a broad panel of other non-PDE targets.

| Target | Assay Type | Value | Reference |

| Primary Target | |||

| Human PDE9A | IC50 | 22 nM | [1] |

| Off-Target Profile | |||

| Cytochrome P450 2C19 | IC50 | 1600 nM | [1] |

| Dopamine Transporter | Ki | 110 nM | [1] |

| Sodium Channel (Site 2) | Ki | 470 nM | [1] |

| μ-Opioid Receptor | Ki | 3500 nM |

Preclinical Pharmacodynamics

Subcutaneous administration of this compound leads to a significant, dose-dependent increase in cGMP levels in the brain.

| Species | Dose Range (s.c.) | Effect | Time to Peak Effect | Reference |

| Mouse | 1 - 32 mg/kg | Dose-dependent increase in cerebral cGMP | ~30-60 minutes |

Preclinical Efficacy Data

Chronic administration of this compound has been shown to modulate dendritic spine plasticity in the mouse motor cortex.

| Species | Dose (s.c.) | Duration | Effect on Spine Dynamics | Reference |

| Mouse | 10 mg/kg | 28 days | Increased spine elimination and formation | |

| Mouse | 10 mg/kg | 1 day (post-training) | Increased spine formation and elimination |

In a rat model, this compound demonstrated positive inotropic effects on the heart.

| Species | Dose / Concentration | Effect | Reference |

| Rat | 5.5 mg/kg (i.p.) | Increased stroke work, cardiac output, ejection fraction | |

| Rat (in vitro) | 0.001 - 1 µmol/L | Concentration-dependent increase in left ventricular developed pressure |

Experimental Protocols

PDE9A Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence polarization (FP)-based assay for determining the IC50 value of an inhibitor against PDE9A.

-

Reagents and Materials:

-

Purified recombinant human PDE9A enzyme.

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

-

Binding agent that selectively binds to the hydrolyzed monophosphate product.

-

Assay buffer (e.g., Tris-based buffer, pH 7.5, containing MgCl₂).

-

This compound and other test compounds.

-

384-well black microtiter plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add the PDE9A enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the FAM-cGMP substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzyme to hydrolyze the substrate.

-

Stop the enzymatic reaction and develop the signal by adding the binding agent solution to all wells.

-

Incubate for a further period to allow the binding agent to equilibrate with the hydrolyzed product.

-

Measure the fluorescence polarization on a plate reader. The FP signal is proportional to the amount of hydrolyzed product.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Rotarod Motor Learning Task

This protocol is based on the methodology used to assess the effect of this compound on motor learning in mice.

-

Apparatus:

-

Accelerating rotarod apparatus for mice.

-

-

Animals:

-

Male and female mice (e.g., 4-5 weeks old).

-

-

Drug Administration:

-

This compound is dissolved in a vehicle such as 5% DMSO, 5% Cremophor, and 90% saline.

-

Administer the compound (e.g., 10 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. In the cited study, administration was performed twice daily.

-

-

Procedure:

-

Habituation: Acclimatize mice to the testing room for at least 30 minutes before the experiment.

-

Training:

-

Place mice on the rotarod, which is accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Conduct multiple trials (e.g., 20 trials) on the training day.

-

Administer this compound or vehicle immediately after the training session.

-

-

Testing:

-

On subsequent days, continue the twice-daily drug or vehicle administration.

-

Conduct test trials on the rotarod under the same accelerating conditions.

-

Record the latency to fall from the rod for each mouse in each trial. An animal is considered to have fallen if it falls off the rod or clings to the rod and makes a full passive rotation.

-

-

-

Data Analysis:

-

Average the latency to fall for each animal across the trials for each day.

-

Compare the performance between the drug-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

-

In Vivo Microdialysis for Cerebral cGMP Measurement

This is a generalized protocol for measuring extracellular cGMP levels in the brain of a freely moving rodent following administration of this compound.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or striatum).

-

Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (with a suitable molecular weight cutoff) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled collection vials.

-

Administer this compound (e.g., 1-32 mg/kg, s.c.).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Determine the concentration of cGMP in the dialysate samples using a sensitive analytical method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage change in extracellular cGMP concentration from the baseline for each time point.

-

Plot the mean percentage change in cGMP over time for the treated group.

-

Discussion and Future Directions

This compound has proven to be a valuable research tool for elucidating the physiological and pathophysiological roles of the cGMP signaling pathway regulated by PDE9A. Preclinical data strongly support its ability to modulate synaptic plasticity and improve performance in motor learning tasks, suggesting a potential therapeutic avenue for cognitive disorders. Furthermore, its effects on cardiometabolic parameters in animal models of obesity and heart failure indicate a broader therapeutic potential.

Despite promising preclinical findings for PDE9 inhibitors, translation to clinical success, particularly for cognitive disorders like Alzheimer's disease, has been challenging. Clinical trials with other PDE9 inhibitors have not yet demonstrated significant cognitive improvement. This highlights the complexity of translating findings from animal models to human disease and suggests that further research is needed to identify the optimal patient populations, dosing regimens, and potentially combination therapies.

Future research should focus on obtaining a more complete pharmacokinetic and pharmacodynamic profile of this compound in multiple species, including non-human primates, to better predict human dose and exposure. A comprehensive assessment of its selectivity against all PDE families would further solidify its profile as a specific PDE9A inhibitor. While no clinical trials for this compound have been publicly disclosed, the robust preclinical dataset warrants consideration for its potential development in indications where cGMP signaling is clearly implicated.

Conclusion

This compound is a potent, selective, and brain-penetrant inhibitor of PDE9A. It effectively elevates cerebral cGMP levels and has demonstrated pro-plasticity and pro-cognitive effects in preclinical models, as well as beneficial effects in models of cardiovascular disease. The data summarized in this technical guide underscore its importance as a pharmacological tool and a potential therapeutic agent. Further investigation is required to bridge the gap between preclinical efficacy and potential clinical applications.

References

(S)-PF-04449613: A Technical Guide to a Selective PDE9A Inhibitor and its Role in cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. By preventing the degradation of cGMP, this compound elevates intracellular cGMP levels, thereby modulating a variety of physiological processes, particularly in the central nervous system.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Potentiation of cGMP Signaling

The primary mechanism of action of this compound is the selective inhibition of the PDE9A enzyme. PDE9A is a high-affinity, cGMP-specific phosphodiesterase that hydrolyzes cGMP to its inactive form, 5'-GMP. In neuronal cells, cGMP is a key second messenger involved in synaptic plasticity, a fundamental process for learning and memory. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling cascade is a well-established pathway in the brain. However, evidence suggests that PDE9A may also regulate a pool of cGMP that is independent of NO signaling.[2][3]

By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can then activate downstream effectors such as cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various substrate proteins, leading to changes in neuronal function and structure.[1] Preclinical studies have demonstrated that administration of this compound significantly increases cGMP levels in the cerebrospinal fluid (CSF) and brain tissue of rodents and non-human primates in a dose-dependent manner.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Reference |

| PDE9A IC50 | 22 nM |

| Target | IC50 / Ki | Selectivity (Fold vs. PDE9A) | Reference |

| PDE9A | 22 nM (IC50) | - | |

| Other PDEs | >1000-fold selectivity over most other PDEs | >1000 | |

| Cytochrome P450 2C19 | 1600 nM (IC50) | ~73 | |

| Dopamine Transporter | 110 nM (Ki) | ~5 | |

| μ-opioid Receptor | 3500 nM (Ki) | ~159 | |

| Sodium Channel Site 2 | 470 nM (Ki) | ~21 |

Experimental Protocols

In Vitro PDE9A Enzyme Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound against PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

FAM-labeled cGMP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

This compound

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.

-

Add 2 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 10 µL of recombinant human PDE9A enzyme (final concentration ~0.5 nM) to all wells except the "no enzyme" control wells.

-

Add 10 µL of FAM-labeled cGMP substrate (final concentration ~5 nM) to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., 10 mM EDTA).

-

Read the fluorescence polarization on a plate reader with appropriate filters for FAM.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Measurement of cGMP in Brain Tissue and CSF

This protocol outlines the quantification of cGMP levels in biological matrices using a competitive enzyme immunoassay (EIA).

Materials:

-

Brain tissue or CSF samples

-

0.1 M HCl

-

cGMP EIA Kit (commercially available)

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation (Brain Tissue):

-

Homogenize frozen brain tissue in 10 volumes of 0.1 M HCl.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

-

Collect the supernatant for cGMP measurement.

-

-

Sample Preparation (CSF):

-

CSF samples can typically be used directly after thawing. If necessary, centrifuge to remove any particulates.

-

-

cGMP Measurement (EIA):

-

Follow the manufacturer's instructions for the cGMP EIA kit.

-

Briefly, samples and standards are added to a microplate pre-coated with a goat anti-rabbit antibody.

-

A cGMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cGMP are then added.

-

The plate is incubated to allow for competitive binding.

-

After washing, a substrate for alkaline phosphatase is added, and the color development is measured spectrophotometrically.

-

The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.

-

In Vivo Two-Photon Microscopy of Dendritic Spines

This protocol describes the in vivo imaging of dendritic spines in the mouse motor cortex following administration of this compound, as adapted from Lai et al., 2018.

Materials:

-

Transgenic mice expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP)

-

This compound

-

Vehicle (e.g., 5% DMSO, 5% Cremophor, 90% saline)

-

Two-photon microscope with a Ti:sapphire laser

-

Surgical tools for craniotomy

-

Anesthesia

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and fix its head in a stereotaxic frame.

-

Perform a craniotomy over the motor cortex.

-

Create a sealed cranial window by attaching a glass coverslip to the skull.

-

-

Drug Administration:

-

Administer this compound or vehicle via subcutaneous injection. Dosing regimens may vary depending on the experimental design (e.g., acute or chronic administration).

-

-

Two-Photon Imaging:

-

Place the anesthetized mouse under the two-photon microscope.

-

Use a long-working-distance water-immersion objective.

-

Tune the laser to the appropriate excitation wavelength for the fluorescent protein (e.g., ~920 nm for YFP).

-

Acquire z-stacks of images from the apical dendritic tufts of layer V pyramidal neurons.

-

Repeat imaging at different time points to assess changes in dendritic spine density and dynamics.

-

-

Image Analysis:

-

Use image analysis software to quantify dendritic spine density, formation, and elimination rates.

-

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway and the Action of this compound

References

An In-depth Technical Guide to the Neuronal Effects of (S)-PF-04449613

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of (S)-PF-04449613 on neuronal function. The information presented is collated from key preclinical studies and is intended to serve as a detailed resource for researchers in neuroscience and drug development.

This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The chemical name for the active stereoisomer studied in the literature is 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[1]. Its primary mechanism of action is the inhibition of PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which in turn modulates various downstream signaling pathways crucial for neuronal function, particularly synaptic plasticity.

Mechanism of Action: The NO/cGMP/PKG Signaling Pathway

This compound's effects on neuronal function are primarily mediated through the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. In neurons, the activation of NMDA receptors leads to an influx of calcium, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO. NO then activates soluble guanylyl cyclase (sGC), which synthesizes cGMP from GTP. PDE9A acts as a key negative regulator in this pathway by degrading cGMP. By inhibiting PDE9A, this compound leads to a sustained elevation of cGMP, which then activates PKG. PKG phosphorylates various downstream targets involved in synaptic plasticity, such as proteins that regulate gene expression and ion channel function. This ultimately leads to changes in synaptic strength and structure.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various neuronal parameters.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| IC₅₀ for PDE9A | Human | 22 nM | [1] |

| Cerebral cGMP Elevation | Mouse | Dose-dependent (1-32 mg/kg, s.c.) |[1] |

Table 2: Effects of this compound on Dendritic Spine Dynamics in Mouse Primary Motor Cortex

| Treatment Duration | Dose (mg/kg, s.c.) | Spine Formation Rate (%/day) | Spine Elimination Rate (%/day) | Reference |

|---|---|---|---|---|

| 7 days | Vehicle | 10.1 ± 1.4 | 15.7 ± 1.4 | [1] |

| 3.2 | 11.0 ± 0.4 | 16.5 ± 0.7 | [1] | |

| 10 | 11.2 ± 1.7 | 18.4 ± 0.8* | ||

| 28 days | Vehicle | 11.2 ± 0.8 | 22.0 ± 1.2 | |

| 3.2 | 14.3 ± 1.6 | 22.8 ± 0.9 | ||

| 10 | 15.9 ± 2.0* | 28.1 ± 0.9** |

*p < 0.05, **p < 0.01 vs. vehicle

Table 3: Effects of Acute this compound Administration on Dendritic Calcium Transients in Mouse Primary Motor Cortex

| Condition | Dose (mg/kg, s.c.) | Parameter | Pre-treatment | Post-treatment | p-value | Reference |

|---|---|---|---|---|---|---|

| Resting | 10 | Frequency (events/min) | 1.98 ± 0.17 | 2.07 ± 0.20 | > 0.05 | |

| Duration (s) | 1.41 ± 0.07 | 2.14 ± 0.20 | < 0.001 | |||

| Amplitude (ΔF/F) | 2.27 ± 1.15 | 2.21 ± 0.19 | > 0.05 | |||

| Integrated Activity | 6.67 ± 0.60 | 10.24 ± 1.15 | = 0.017 | |||

| Running | 10 | Frequency (events/min) | 3.15 ± 0.36 | 4.66 ± 0.52 | = 0.014 | |

| Duration (s) | 2.31 ± 0.15 | 2.68 ± 0.52 | < 0.05 | |||

| Amplitude (ΔF/F) | 2.89 ± 0.16 | 3.05 ± 0.19 | > 0.05 |

| | | Integrated Activity | 22.21 ± 3.80 | 35.26 ± 4.87 | < 0.001 | |

Table 4: Effects of this compound on Motor Learning

| Treatment | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|

| Rotarod Training | 10 | Increased formation and survival of new spines |

| | 10 | Improved performance improvement after training | |

Experimental Protocols

Detailed methodologies for key experiments investigating the neuronal effects of this compound are provided below.

This protocol is based on the methods described by Lai et al. (2018).

-

Animal Models: Experiments were performed on adult transgenic mice expressing Yellow Fluorescent Protein (YFP-H line) or GCaMP6s in cortical layer V pyramidal neurons.

-

Surgical Procedure: A cranial window was implanted over the primary motor cortex to allow for chronic imaging of the same dendritic segments over time. A metal plate was attached to the skull for head fixation during imaging sessions.

-

In Vivo Imaging: A two-photon microscope with a Ti:sapphire laser was used for imaging. For YFP imaging, the excitation wavelength was set to 920 nm. For GCaMP6s imaging, the excitation wavelength was 920 nm. Images of apical tuft dendrites of layer V pyramidal neurons were acquired.

-

Drug Administration: this compound was dissolved in a vehicle of 5% DMSO, 5% Cremophor, and 90% saline. For acute experiments, the drug or vehicle was administered subcutaneously, and imaging was performed approximately 30 minutes later. For chronic experiments, the drug or vehicle was administered twice daily for the specified duration.

-

Data Analysis:

-

Dendritic Spine Dynamics: The rates of spine formation and elimination were calculated by comparing images of the same dendritic segments taken at different time points. Spines that appeared on a dendrite where none existed previously were classified as formed, and spines that disappeared were classified as eliminated.

-

Calcium Imaging: The frequency, duration, amplitude (as ΔF/F), and integrated activity of calcium transients in dendritic spines and shafts were analyzed using custom software.

-

This protocol is based on the methods described by Lai et al. (2018).

-

Apparatus: A standard accelerating rotarod apparatus was used.

-

Training Protocol: Mice were trained on the accelerating rotarod for 20 trials. The rotation speed of the rod gradually increased during each trial.

-

Drug Administration: Immediately after the training session on day 0, mice received a subcutaneous injection of this compound (10 mg/kg) or vehicle. On subsequent days, the injections were administered twice daily.

-

Data Acquisition: The latency to fall from the rotating rod was recorded for each trial. Dendritic spine imaging was performed before the start of training and at specified time points after training to assess learning-induced structural plasticity.

-

Data Analysis: The improvement in rotarod performance over the training period was calculated. The rates of formation and survival of new dendritic spines were analyzed and correlated with the behavioral data.

While a detailed step-by-step protocol is not provided in the primary literature for this compound, the general methodology involves the following steps, with the understanding that specific commercial kits (e.g., ELISA or RIA) are typically used for quantification.

-

Animal Treatment: Mice are administered this compound or vehicle at the desired doses and time points.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and brain tissue (e.g., cortex, hippocampus, striatum) and/or cerebrospinal fluid (CSF) are rapidly collected and frozen to prevent cGMP degradation.

-

Sample Preparation: Brain tissue is homogenized in an appropriate buffer, and proteins are precipitated. The supernatant containing cGMP is collected.

-

cGMP Quantification: The concentration of cGMP in the prepared samples is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

Data Normalization: cGMP levels are typically normalized to the total protein concentration in the tissue homogenate.

Summary and Future Directions

This compound is a selective PDE9A inhibitor that effectively elevates cGMP levels in the brain. This leads to significant effects on neuronal structure and function, including the promotion of dendritic spine plasticity and enhancement of dendritic calcium signaling. These cellular and subcellular changes are associated with improved motor learning and memory in preclinical models. While ex vivo studies suggest that PDE9 inhibition facilitates long-term potentiation (LTP), further in vivo electrophysiology studies are needed to confirm these effects in the intact brain. The data presented in this guide underscore the potential of this compound as a tool for investigating the role of the cGMP signaling pathway in neuronal plasticity and as a potential therapeutic agent for cognitive disorders. Further research should focus on elucidating the precise downstream targets of the cGMP/PKG pathway that mediate the observed effects on neuronal function and on exploring the therapeutic window and long-term consequences of chronic PDE9A inhibition.

References

An In-depth Technical Guide to (S)-PF-04449613: A Selective PDE9A Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-PF-04449613, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidinone class of compounds. Its chemical structure is characterized by a core pyrazolo[3,4-d]pyrimidin-4-one scaffold, substituted at various positions to achieve high affinity and selectivity for the PDE9A enzyme.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |

| Molecular Formula | C₂₁H₂₅N₅O₃ | [1][2] |

| Molecular Weight | 395.45 g/mol | [2][3] |

| CAS Number | 1236858-52-8 | |

| Appearance | Solid powder | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within cells. This elevation of intracellular cGMP levels enhances the signaling cascade mediated by protein kinase G (PKG), which is involved in various physiological processes, including synaptic plasticity, cardiovascular function, and metabolic regulation.

The primary signaling pathway modulated by this compound is the nitric oxide (NO)-cGMP-PKG pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, which then synthesizes cGMP. This compound acts downstream by preventing the breakdown of this cGMP.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity in preclinical studies, suggesting its potential therapeutic application in a range of disorders.

Table 2: Summary of Biological Activities and In Vitro/In Vivo Data

| Activity | Model | Key Findings | Reference(s) |

| PDE9A Inhibition | In vitro enzyme assay | Potent inhibitor with an IC₅₀ of 22 nM. Shows over 1000-fold selectivity for PDE9A over most other non-PDE targets. | |

| Neuroplasticity | In vivo two-photon microscopy in mice | Increases synaptic calcium activity and promotes learning-dependent dendritic spine formation. | |

| Cardiovascular Effects | Langendorff perfused rat heart and in vivo rat models | Exerts a positive inotropic effect by enhancing sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity. | |

| Metabolic Effects | Mice with diet-induced obesity | Reduces body fat by stimulating mitochondrial activity in brown and white fat. |

These findings highlight the potential of this compound in the treatment of neurological disorders characterized by impaired synaptic plasticity (e.g., Alzheimer's disease), certain cardiovascular conditions, and metabolic syndromes.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthesis of similar pyrazolopyrimidinone-based PDE9 inhibitors involves a multi-step process. A representative synthetic scheme is outlined below, based on published methods for analogous compounds.

The synthesis typically involves the construction of the pyrazolopyrimidinone core, followed by sequential alkylation and coupling reactions to introduce the tetrahydropyran and the chiral (R)-1-(3-phenoxy-1-azetidinyl)ethyl side chains. Purification is generally achieved through column chromatography.

PDE9A Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of this compound against PDE9A is determined using an in vitro enzyme assay.

Principle: The assay measures the hydrolysis of cGMP by recombinant PDE9A in the presence of varying concentrations of the inhibitor. The amount of remaining cGMP or the product, GMP, is quantified.

Methodology:

-

Reagents: Recombinant human PDE9A, cGMP (substrate), this compound, assay buffer, and a detection system (e.g., fluorescence polarization, ELISA, or radiometric-based).

-

Procedure:

-

A dilution series of this compound is prepared.

-

The inhibitor dilutions are incubated with PDE9A enzyme.

-

The reaction is initiated by the addition of cGMP.

-

The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30 minutes at 30°C).

-

The reaction is terminated, and the amount of product formed or substrate remaining is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Two-Photon Microscopy for Dendritic Spine Plasticity

This protocol is used to visualize and quantify the effects of this compound on dendritic spine dynamics in the living mouse brain.

Principle: Two-photon microscopy allows for deep-tissue imaging with reduced phototoxicity, enabling longitudinal studies of fluorescently labeled neurons.

Methodology:

-

Animal Model: Transgenic mice expressing a fluorescent protein (e.g., YFP or GFP) in a subset of neurons.

-

Surgical Procedure: A cranial window is created over the brain region of interest (e.g., motor cortex) to allow optical access.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., subcutaneously).

-

Imaging:

-

The mouse is anesthetized and placed under the two-photon microscope.

-

The same dendritic segments are repeatedly imaged over time (e.g., days to weeks).

-

Z-stacks of images are acquired to reconstruct the 3D structure of dendrites and spines.

-

-

Data Analysis: The rates of spine formation, elimination, and changes in spine morphology are quantified using image analysis software.

Langendorff Perfused Heart Model

This ex vivo model is used to assess the direct effects of this compound on cardiac function, independent of systemic influences.

Principle: The isolated heart is retrogradely perfused through the aorta with an oxygenated physiological solution, allowing for the measurement of contractile and electrical activity.

Methodology:

-

Heart Isolation: The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.

-

Perfusion: The heart is perfused with Krebs-Henseleit buffer at a constant pressure or flow.

-

Drug Administration: this compound is added to the perfusion buffer at various concentrations.

-

Data Acquisition: A pressure transducer-tipped catheter is inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), heart rate, and rates of contraction and relaxation (+/- dP/dt).

-

Data Analysis: Changes in cardiac parameters in response to the drug are compared to baseline and vehicle controls.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in rodents have shown that this compound is brain penetrant. Pharmacodynamic studies have demonstrated a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats and non-human primates following administration of PDE9A inhibitors.

Table 3: Summary of Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Species | Finding | Reference(s) |

| Brain Penetrance | Mouse | Compound is detected in the brain following systemic administration. | |

| CSF cGMP Levels | Rat, Non-human primate | Dose-dependent increase in CSF cGMP levels after administration of PDE9A inhibitors. |

Conclusion

This compound is a potent and selective PDE9A inhibitor with a well-defined mechanism of action that involves the potentiation of cGMP signaling. Preclinical studies have demonstrated its therapeutic potential in a variety of disease models, particularly in the fields of neuroscience and cardiology. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other PDE9A inhibitors. Further research is warranted to fully elucidate its clinical utility.

References

- 1. Video: Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation [jove.com]

- 2. Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-PF-04449613: A Selective PDE9A Inhibitor

(S)-PF-04449613 , with the CAS number 1236858-52-8 , is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, mechanism of action, and experimental data.

Chemical and Physical Properties

This compound, also referred to as 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a small molecule with the following characteristics[1][2]:

| Property | Value |

| CAS Number | 1236858-52-8 |

| Molecular Formula | C₂₁H₂₅N₅O₃ |

| Molecular Weight | 395.45 g/mol |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (up to 10 mg/mL) |

| Purity | ≥98% (HPLC) |

| Storage | -20°C |

Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). PDE9A has the highest affinity for cGMP among all PDEs[1]. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in cells. This elevation of intracellular cGMP levels modulates the activity of downstream effectors, such as cGMP-dependent protein kinases (PKG), to influence various physiological processes[1][3].

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

This compound is a highly potent inhibitor of PDE9A with excellent selectivity over other PDE families.

| Parameter | Value | Reference |

| PDE9A IC₅₀ | 22 nM | |

| Selectivity | >1000-fold over most other PDEs |

The compound has been shown to have off-target activity at higher concentrations for the following:

-

Dopamine transporter (DAT): Ki = 110 nM

-

Sodium channel binding site 2: Ki = 470 nM

-

Cytochrome P450 2C19: IC₅₀ = 1600 nM

-

μ-opioid receptor: Ki = 3500 nM

In Vivo Pharmacology and Pharmacokinetics

Subcutaneous administration of this compound leads to a dose-dependent increase in cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents and non-human primates.

| Species | Dose Range (s.c.) | Effect | Reference |

| Rat | 1 - 32 mg/kg | Significant, dose-dependent increase in CSF cGMP | |

| Mouse | 1 - 10 mg/kg | Effective increase in brain cGMP levels | |

| Non-human Primate | 0.3 - 1.0 mg/kg | Time-dependent increase in CSF cGMP |

The elevation in cGMP levels peaks around 30-60 minutes after administration and returns to baseline after a few hours. The compound is brain penetrant, with a reported brain/plasma ratio of 0.8 in mice.

Key Experimental Findings and Protocols

This compound has been investigated in various preclinical models, demonstrating its potential in neuroscience and cardiovascular research.

Neuronal Plasticity and Motor Learning

Finding: Chronic administration of this compound (10 mg/kg) in mice has been shown to increase dendritic spine formation and elimination in the motor cortex. This was associated with improved performance in a rotarod motor learning task. The compound also increases calcium activity in dendrites and dendritic spines.

Experimental Workflow:

Caption: Workflow for studying synaptic plasticity.

Detailed Protocol: Rotarod Test

-

Apparatus: An accelerating rotarod for mice.

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

Procedure:

-

Mice are placed on the rotarod, which accelerates from a starting speed to a final speed over a set time (e.g., 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded for each mouse.

-

Typically, multiple trials are conducted per day with an inter-trial interval.

-

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered subcutaneously immediately after the initial training session and then twice daily for the duration of the study.

Detailed Protocol: Two-Photon Microscopy of Dendritic Spines

-

Animal Model: Transgenic mice expressing a fluorescent protein (e.g., GCaMP6) in specific neuron populations are often used.

-

Surgical Preparation: A thinned-skull cranial window is prepared over the brain region of interest (e.g., motor cortex) to allow for transcranial imaging.

-

Imaging:

-

A two-photon microscope is used to acquire high-resolution images of fluorescently labeled dendrites and spines.

-

Image stacks are taken at different time points (e.g., before and after drug administration and training) to track changes in spine dynamics.

-

The same dendritic segments are relocated in subsequent imaging sessions using vascular landmarks.

-

-

Analysis: Image analysis software is used to quantify the number, density, and turnover of dendritic spines.

Cardiac Function

Finding: this compound has demonstrated a positive inotropic effect in rats, both in vivo and in vitro. It enhances cardiac contractility by increasing the amplitude of sarcoplasmic reticulum (SR) Ca²⁺ transients and reducing SR Ca²⁺ leak.

Experimental Data:

| Parameter | Effect of PF-04449613 | Concentration/Dose | Reference |

| Left Ventricular Developed Pressure (in vitro) | Increased (concentration-dependent) | 0.001 - 1 µmol/L | |

| Stroke Work, Cardiac Output, Ejection Fraction (in vivo) | Increased | 5.5 mg/kg (i.p.) | |

| SR Ca²⁺ Transient Amplitude | Increased | 5 µmol/L | |

| SR Ca²⁺ Leak Rate | Decreased | 5 µmol/L |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of a substituted pyrazole precursor. The specific chiral side chain is then introduced through standard organic chemistry techniques.

Conclusion

This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in various physiological and pathological processes. Its high potency and selectivity for PDE9A make it a precise pharmacological agent for studying the consequences of elevated cGMP levels in the central nervous system and the cardiovascular system. Further research may elucidate its full therapeutic potential.

References

(S)-PF-04449613: A Technical Overview of its Discovery and Development

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, emerged from research programs focused on modulating cGMP levels in the brain for the potential treatment of cognitive disorders, such as Alzheimer's disease.[1] The rationale behind its development lies in the hypothesis that elevating cGMP, a key second messenger in neuronal signaling, can enhance synaptic plasticity and improve cognitive function.[1]

Discovery and Synthesis

The discovery of this compound was part of a broader effort to identify potent and selective inhibitors of PDE9A. While the specific, step-by-step synthesis protocol for this compound is not publicly detailed, the synthesis of structurally related pyrazolopyrimidinone derivatives typically involves a multi-step process. This generally includes the construction of the core pyrazolopyrimidinone scaffold followed by the introduction of the side chains at the 1 and 6 positions. The synthesis of similar compounds often utilizes techniques like the Gould-Jacobs reaction for the formation of the pyrimidine ring and subsequent functionalization through nucleophilic substitution and coupling reactions.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP, thereby terminating its signaling cascade. By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP. This elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets involved in synaptic plasticity, including those in the NMDA-NO-cGMP pathway.[1] This pathway is critically involved in learning and memory processes.[1]

Preclinical Pharmacology

In Vitro Potency and Selectivity

In Vivo Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the potential of this compound in modulating neuronal structure and function.

Table 1: Summary of In Vivo Effects of this compound in Mice

| Parameter | Model/Condition | Dose | Route of Administration | Outcome | Reference |

| cGMP Levels | Wild-type mice | 1 - 32 mg/kg | Subcutaneous | Dose-dependent increase in cerebral cGMP levels | |

| Dendritic Spine Formation | Mouse primary motor cortex | 10 mg/kg | Subcutaneous (twice daily) | Increased spine formation and elimination over 1 day | |

| Motor Learning | Rotarod motor training | 10 mg/kg | Subcutaneous (twice daily) | Increased formation and survival of new spines; improved performance | |

| Cardiac Function | Rat model | 5.5 mg/kg | Intraperitoneal | Increased stroke work, cardiac output, and ejection fraction |

These studies indicate that this compound can cross the blood-brain barrier, engage its target, and elicit measurable biological effects related to synaptic plasticity and cognitive function.

Pharmacokinetics

Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not extensively published. However, in vivo studies have provided some insights into its pharmacokinetic profile. Following subcutaneous administration in mice, this compound leads to a dose-dependent increase in cerebral cGMP levels, with peak effects observed around 30-60 minutes post-administration. This suggests good absorption and brain penetration. The development of CNS-targeted drugs often involves optimizing physicochemical properties to ensure adequate blood-brain barrier permeability.

Clinical Development

Information regarding the clinical development of this compound is limited in the public domain. A closely related PDE9A inhibitor, PF-04447943, was evaluated in clinical trials for Alzheimer's disease but was found to be ineffective. It is important to note that the clinical efficacy and safety of this compound in humans have not been reported in publicly available literature.

Experimental Protocols

PDE9A Inhibition Assay (General Protocol)

The inhibitory activity of compounds against PDE9A is typically assessed using an in vitro enzymatic assay. A common method involves the use of a fluorescence polarization (FP) assay.

Methodology:

-

Recombinant human PDE9A enzyme is incubated with a fluorescently labeled cGMP substrate in an assay buffer.

-

The test compound, this compound, is added at various concentrations.

-

The reaction is allowed to proceed for a defined period, during which PDE9A hydrolyzes the fluorescent cGMP to fluorescent GMP.

-

A binding agent that specifically binds to the monophosphate product is added.

-

The fluorescence polarization of the solution is measured. A high polarization signal indicates significant hydrolysis (low inhibition), while a low signal indicates inhibition of PDE9A activity.

-

The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from the dose-response curve.

In Vivo Microdialysis for cGMP Measurement (General Protocol)

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules, including cGMP, in the extracellular fluid of the brain of a living animal.

Methodology:

-

A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or hippocampus).

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Small molecules in the extracellular fluid, including cGMP, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

This compound is administered to the animal (e.g., via subcutaneous injection).

-

Dialysate samples are collected at regular intervals before and after drug administration.

-

The concentration of cGMP in the dialysate samples is quantified using a sensitive analytical method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Conclusion

This compound is a potent and selective PDE9A inhibitor that has demonstrated efficacy in preclinical models of cognitive function and cardiac performance. Its mechanism of action, centered on the elevation of cGMP signaling, holds therapeutic promise for a range of disorders. While the clinical development of this specific compound remains to be fully elucidated, the research surrounding this compound and other PDE9A inhibitors continues to provide valuable insights into the role of the cGMP pathway in health and disease. Further research, including detailed pharmacokinetic and clinical studies, will be necessary to fully understand the therapeutic potential of this compound.

References

(S)-PF-04449613: An In-depth Technical Guide on its In Vivo Effects on Learning and Memory

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the brain.[1] The inhibition of PDE9A leads to an elevation of intracellular cGMP levels, a key second messenger implicated in synaptic plasticity and neuronal function.[1] This mechanism has positioned PDE9A inhibitors as a promising therapeutic strategy for cognitive enhancement and the treatment of neurodegenerative disorders. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound on learning and memory, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: The cGMP Signaling Pathway

The cognitive-enhancing effects of this compound are believed to be mediated through the potentiation of the nitric oxide (NO)-cGMP signaling cascade. This pathway is crucial for long-term potentiation (LTP), a cellular correlate of learning and memory. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent activation of downstream effectors such as cGMP-dependent protein kinases (PKG). This cascade ultimately influences synaptic protein phosphorylation and gene expression, facilitating synaptic plasticity.[1]

In Vivo Efficacy on Motor Learning and Synaptic Plasticity

The primary in vivo data for this compound comes from a study investigating its effects on motor skill learning and structural synaptic plasticity in mice.

Quantitative Data

Table 1: Effect of this compound on Rotarod Performance

| Treatment Group | Dose (mg/kg) | Performance Improvement (%) |

| Vehicle | - | ~25 |

| This compound | 10 | ~50 |

| p < 0.05 compared to vehicle |

Table 2: Effect of Chronic this compound Treatment on Dendritic Spine Dynamics

| Treatment Duration | Dose (mg/kg) | Spine Formation Rate (%) | Spine Elimination Rate (%) |

| 7 Days | |||

| Vehicle | - | ~10 | ~15 |

| This compound | 3.2 | ~11 | ~16 |

| This compound | 10 | ~11 | ~20 |

| 28 Days | |||

| Vehicle | - | ~11 | ~22 |

| This compound | 3.2 | ~14 | ~23 |

| This compound | 10 | ~16 | ~28** |

| *p < 0.05, **p < 0.01 compared to vehicle |

Table 3: Effect of this compound on Dendritic Calcium Activity [1]

| Condition | Parameter | Vehicle | This compound (10 mg/kg) |

| Resting | |||

| Amplitude | No significant change | Increased | |

| Frequency | No significant change | No significant change | |

| Duration | No significant change | Increased | |

| Integrated Activity | No significant change | Increased | |

| Running | |||

| Amplitude | Decreased | Increased | |

| Frequency | Decreased | Increased | |

| Duration | Decreased | Increased | |

| Integrated Activity | Decreased | Increased |

Experimental Protocol: Accelerated Rotarod Task

This protocol is designed to assess motor coordination and learning in rodents.

-

Apparatus: An accelerating rotarod machine is used, which gradually increases its rotational speed.

-

Animals: C57BL/6 mice are typically used.

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

Training Protocol:

-

Mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.

-

The latency to fall off the rod is recorded for each trial.

-

Mice receive multiple trials per day over several consecutive days.

-

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) immediately after the first training session and then twice daily for the duration of the experiment.[1]

-

Data Analysis: The improvement in performance is calculated as the percentage increase in the latency to fall from the first day of training to the last.

Potential Effects on Other Learning and Memory Domains: A Data Gap

While the data on motor learning is promising, there is a notable absence of published in vivo studies investigating the effects of this compound on other domains of learning and memory, such as spatial memory and recognition memory. However, studies on a structurally similar PDE9A inhibitor, PF-04447943, have shown cognitive-enhancing effects in various rodent models.

Table 4: Reported Cognitive Effects of the PDE9A Inhibitor PF-04447943 (for contextual purposes)

| Behavioral Assay | Animal Model | Effect of PF-04447943 |

| Y-Maze Spontaneous Alternation | Mouse | Improved spatial recognition memory |

| Social Recognition | Mouse | Improved social recognition memory |

| Novel Object Recognition | Rat | Improved recognition memory (scopolamine-induced deficit) |

It is important to emphasize that these results are for a different compound and should be interpreted with caution when considering the potential effects of this compound. Further research is required to determine if this compound demonstrates similar efficacy in these cognitive paradigms.

Standard Experimental Protocols for Further Investigation

To address the current data gap, the following standard behavioral assays are recommended for future in vivo studies of this compound.

Morris Water Maze (Spatial Learning and Memory)

This task assesses hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Key measures include the latency to find the platform and the time spent in the target quadrant during a probe trial where the platform is removed.

Novel Object Recognition (Recognition Memory)

This task evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus. During the familiarization phase, rodents explore two identical objects. In the test phase, one of the objects is replaced with a novel one. The discrimination index, which is the proportion of time spent exploring the novel object compared to the familiar one, is used to assess memory.

Conclusion and Future Directions

The available in vivo data for this compound demonstrates its potential to enhance motor learning and promote synaptic plasticity, likely through the elevation of cGMP signaling. The quantitative data from the rotarod task provides a solid foundation for its pro-cognitive effects. However, a significant gap in the literature exists regarding its efficacy in other key learning and memory domains. Future research should prioritize the evaluation of this compound in well-established behavioral paradigms such as the Morris water maze and novel object recognition to provide a more comprehensive understanding of its cognitive-enhancing profile. Such studies will be crucial for guiding its further development as a potential therapeutic agent for cognitive disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (S)-PF-04449613

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that primarily hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, a key secondary messenger involved in various physiological processes. In vivo studies have demonstrated its potential in neuroscience, particularly in enhancing synaptic plasticity and motor learning, as well as in cardiology, where it has shown positive inotropic effects. These application notes provide detailed experimental protocols for in vivo studies in rodents to investigate the effects of this compound on motor learning and cardiovascular function.

Mechanism of Action

This compound operates by selectively inhibiting the PDE9 enzyme. This inhibition leads to an accumulation of cGMP in cells. In the central nervous system, elevated cGMP is associated with the modulation of neuronal signaling pathways, leading to enhanced synaptic plasticity, which is a fundamental mechanism for learning and memory. In cardiac tissue, increased cGMP can influence calcium handling and myofilament sensitivity, resulting in improved contractility.

Application Notes and Protocols for (S)-PF-04449613 in Mouse Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling pathways.[1] In the central nervous system, PDE9A is expressed in brain regions associated with cognitive function, such as the hippocampus and cortex.[2] By inhibiting PDE9A, this compound elevates cGMP levels, which can enhance synaptic plasticity and improve cognitive function.[1][3] Preclinical studies in rodent models have demonstrated the potential of PDE9A inhibitors to improve memory and learning, suggesting their therapeutic potential for cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease.[2]

These application notes provide detailed information on the dosage, administration, and experimental protocols for utilizing this compound in mouse cognitive studies.

Mechanism of Action: cGMP Signaling Pathway

This compound enhances cognitive function by modulating the nitric oxide (NO)/cGMP signaling pathway. The inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic plasticity, such as proteins that regulate neurotransmitter release and receptor function. This cascade of events is believed to underlie the improvements in learning and memory observed with this compound treatment.

Data Presentation: Dosage and Administration

The following tables summarize the dosages of this compound and a related PDE9A inhibitor, PF-04447943, used in mouse cognitive and behavioral studies.

Table 1: this compound Dosage Information

| Compound | Dosage | Administration Route | Vehicle | Cognitive/Behavioral Assay | Reference |

| This compound | 3.2 mg/kg | Subcutaneous (s.c.) | 5% DMSO/5% Cremophor/90% Injection Saline | Dendritic Spine Dynamics | |

| This compound | 10 mg/kg | Subcutaneous (s.c.) | 5% DMSO/5% Cremophor/90% Injection Saline | Accelerated Rotarod, Dendritic Spine Dynamics |

Table 2: Related PDE9A Inhibitor (PF-04447943) Dosage Information

| Compound | Dosage | Administration Route | Cognitive Assay | Reference |

| PF-04447943 | 1 - 3 mg/kg | Oral (p.o.) | Y-Maze, Social Recognition |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Accelerated Rotarod Test for Motor Learning

This test assesses motor coordination and learning.

Materials:

-

Accelerating Rotarod apparatus

-

This compound

-

Vehicle solution (5% DMSO, 5% Cremophor, 90% Injection Saline)

-

Syringes and needles for subcutaneous injection

-

Animal scale

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

-

Training (Day 0):

-

Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 rpm).

-

Begin the trial with an accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or grips the rod and rotates with it for two consecutive revolutions.

-

Perform 20 training trials with a short inter-trial interval.

-

-

Drug Administration (Day 0): Immediately after the final training trial, administer this compound (10 mg/kg, s.c.) or vehicle.

-

Daily Treatment and Testing (Day 1-7):

-

Administer the drug or vehicle twice daily (e.g., at 9:00 a.m. and 6:00 p.m.).

-

Conduct rotarod testing sessions on subsequent days to assess performance improvement.

-

-

Data Analysis: The primary measure is the latency to fall from the rotating rod. An increase in the latency to fall over the testing days indicates improved motor learning and coordination.

Y-Maze Test for Spatial Working Memory

This test assesses short-term spatial working memory based on the natural tendency of mice to explore novel environments.

Materials:

-

Y-maze apparatus with three identical arms

-

Video tracking software (optional, but recommended)

-

This compound and vehicle

-

Syringes and needles

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before testing.

-

Drug Administration: Administer this compound or vehicle at the desired pre-treatment time (e.g., 30-60 minutes before the test).

-

Test:

-

Place the mouse at the center of the Y-maze.

-

Allow the mouse to freely explore the maze for a set period, typically 8 minutes.

-

Record the sequence of arm entries. An arm entry is counted when the hind paws of the mouse are completely within the arm.

-

-

Data Analysis:

-

An alternation is defined as entries into three different arms on consecutive choices.

-

The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

An increase in the percentage of alternation indicates improved spatial working memory.

-

Novel Object Recognition (NOR) Test for Recognition Memory

This test evaluates the ability of a mouse to recognize a familiar object versus a novel one.

Materials:

-

Open field arena

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mouse.

-

Video tracking software

-

This compound and vehicle

-

Syringes and needles

Procedure:

-

Habituation (Day 1): Place each mouse in the empty open field arena and allow it to explore for 5-10 minutes. This reduces novelty-induced stress on the testing day.

-

Training/Familiarization (Day 2):

-

Administer this compound or vehicle.

-

Place two identical objects in the arena.

-

Place the mouse in the arena, equidistant from the two objects, and allow it to explore for 10 minutes.

-

The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented toward it.

-

-

Testing (Day 2):

-

After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena.

-

The arena now contains one of the familiar objects from the training phase and one novel object. The position of the familiar object should be counterbalanced across animals.

-

Allow the mouse to explore for 10 minutes and record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory, as mice with intact memory will spend more time exploring the novel object.

-

References

Application Notes and Protocols for Subcutaneous Administration of (S)-PF-04449613

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04449613 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes, including neuronal signaling. Inhibition of PDE9 by this compound leads to an elevation of cGMP levels, thereby modulating the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. This modulation has shown potential in preclinical models for improving synaptic plasticity and cognitive function. These application notes provide a detailed guide for the subcutaneous administration of this compound in a research setting, based on available preclinical data.

Data Presentation

Pharmacodynamic and Dosing Information for this compound in Mice

| Parameter | Value | Reference |

| Mechanism of Action | Selective inhibitor of phosphodiesterase 9 (PDE9) | [1][2] |

| Target Pathway | Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG) | [1] |

| Vehicle for Injection | 5% DMSO / 5% Cremophor / 90% Injection Saline | [2] |

| Effective Dose Range | 1 mg/kg to 32 mg/kg | [2] |

| Reported Effective Dose | 10 mg/kg for significant increase in spine Ca2+ activities | |

| Pharmacodynamic Effect | Dose-dependent increase in cerebral cGMP levels | |

| Time to Peak Effect | 30-60 minutes post-subcutaneous administration | |

| Dosing Frequency (in cited studies) | Twice daily |

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a vehicle suitable for subcutaneous injection in mice. Adjustments to the final concentration can be made by varying the amount of this compound, while maintaining the vehicle component ratios.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Cremophor® EL (or equivalent polyoxyethylated castor oil)

-

Sterile 0.9% Sodium Chloride Injection, USP (Saline)

-

Sterile, conical microcentrifuge tubes or vials

-

Pipettors and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

In a sterile tube, prepare the vehicle by combining the components in the following ratio: 5% DMSO, 5% Cremophor, and 90% saline.

-

For example, to prepare 1 mL of vehicle, add 50 µL of DMSO and 50 µL of Cremophor to 900 µL of sterile saline.

-

Vortex the mixture thoroughly for at least 1-2 minutes to ensure a homogenous solution. The solution may appear slightly opalescent.

-

-

Dosing Solution Preparation:

-

Weigh the required amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of the compound.

-

Add the this compound powder to a sterile microcentrifuge tube.

-

To the powder, add the DMSO component of the vehicle first (e.g., for a final volume of 1 mL, add 50 µL of DMSO).

-

Vortex thoroughly to dissolve the compound in DMSO. Gentle warming or brief sonication may be used to aid dissolution if necessary.

-

Add the Cremophor component (e.g., 50 µL) and vortex again to mix.

-

Finally, add the saline component (e.g., 900 µL) to the mixture.

-

Vortex the final solution extensively to ensure the drug is fully dissolved and the solution is homogenous. The final solution should be clear. If precipitation occurs, further optimization of the formulation may be necessary.

-

Prepare the dosing solution fresh on the day of the experiment.

-

Protocol 2: Subcutaneous Administration in Mice

This protocol outlines the procedure for subcutaneous injection of this compound in mice. All procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

-

Prepared dosing solution of this compound

-

Sterile syringes (e.g., 1 mL tuberculin syringes)

-

Sterile needles (e.g., 27-30 gauge)

-

Mouse restraint device (optional)

-

70% ethanol wipes

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg).

-

The injection volume is typically 5-10 mL/kg. For a 25g mouse receiving a 10 mg/kg dose from a 1 mg/mL solution, the injection volume would be 250 µL.

-

-

Restraint:

-

Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be achieved by scruffing the mouse, where the loose skin over the neck and shoulders is gently but firmly grasped. This immobilizes the head and forelimbs.

-

-

Injection Site:

-

The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).

-

-

Injection Technique:

-

With the mouse restrained, use your thumb and forefinger to create a "tent" of skin at the injection site.

-

Wipe the injection site with a 70% ethanol wipe and allow it to dry.

-

Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 15-20 degrees) parallel to the spine.

-

Gently aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle.

-

If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

-

After the full volume has been administered, withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or leakage from the injection site.

-

Observe the animal periodically according to the experimental protocol.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound action via PDE9 inhibition.

Experimental Workflow for Subcutaneous Administration

Caption: Workflow for subcutaneous administration of this compound.

Disclaimer: This document is intended for research purposes only and is not a substitute for professional veterinary or medical advice. All animal experiments should be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The formulation and administration protocols provided are based on published preclinical data and may require optimization for specific experimental conditions.

References

Preparation of (S)-PF-04449613 in a 5% DMSO/5% Cremophor/90% Saline Vehicle: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 5% Dimethyl Sulfoxide (DMSO)/5% Cremophor® EL/90% Saline vehicle for the investigational compound (S)-PF-04449613. This vehicle is suitable for in vivo studies and is designed to solubilize and stabilize the compound for administration.

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1] For preclinical research, a reliable and consistent vehicle is crucial for accurate and reproducible results. The formulation described herein has been previously cited for use in studies involving PF-04449613.[2]

Materials and Reagents

| Material/Reagent | Grade | Notes |

| This compound | ≥98% Purity | Store at -20°C.[1] |

| Dimethyl Sulfoxide (DMSO) | USP, Ph.Eur. Grade | Use a high-purity, sterile-filtered grade.[3] |

| Cremophor® EL (Kolliphor® EL) | Ph.Eur. Grade | A non-ionic surfactant for solubilization. |

| Saline | 0.9% Sodium Chloride, Sterile | For injection. |

| Sterile, pyrogen-free containers | - | Glass vials are recommended. |

| Sterile syringes and needles | - | For accurate liquid handling. |

| Vortex mixer | - | For thorough mixing. |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing the vehicle and incorporating this compound.

1. Preparation of the 5% DMSO/5% Cremophor EL Stock Solution:

-

In a sterile container, combine equal volumes of DMSO and Cremophor EL. For example, to prepare 1 mL of the stock solution, mix 0.5 mL of DMSO and 0.5 mL of Cremophor EL.

-

Vortex the mixture thoroughly until a homogenous solution is obtained. This mixture can be prepared in larger batches and stored at room temperature if sealed properly.

2. Dissolving this compound in the DMSO/Cremophor EL Stock:

-

Weigh the required amount of this compound. The compound is soluble up to 100 mM in DMSO.

-

Add the appropriate volume of the 1:1 DMSO/Cremophor EL stock solution to the powdered this compound.

-

Vortex or sonicate the mixture until the compound is completely dissolved. A clear solution should be formed.

3. Final Formulation with Saline:

-

Slowly add the sterile 0.9% saline to the drug-containing DMSO/Cremophor EL solution while gently vortexing. The saline should be added dropwise to prevent precipitation of the compound.

-

The final ratio should be 1 part of the drug-containing DMSO/Cremophor EL solution to 9 parts of saline. This will result in a final vehicle concentration of 5% DMSO, 5% Cremophor EL, and 90% saline.

-